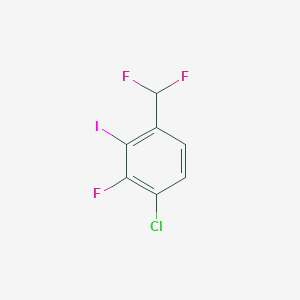

1-Chloro-4-(difluoromethyl)-2-fluoro-3-iodo-benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Chloro-4-(difluoromethyl)-2-fluoro-3-iodo-benzene” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure of “this compound” is not available in the sources I have access to .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and specific gravity. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the sources I have access to .Aplicaciones Científicas De Investigación

Electrophilic Halogenation

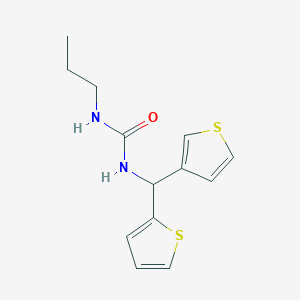

- Direct Iodination : 1-Chloro-4-(difluoromethyl)-2-fluoro-3-iodo-benzene can be utilized in the direct iodination of sterically hindered alkyl substituted benzenes, as demonstrated by Stavber, Kralj, and Zupan (2002) (Stavber, Kralj, & Zupan, 2002). This process involves the selective introduction of iodine atoms at the most electron-rich and less hindered positions on the benzene ring.

Trifluoromethylation

- Rhenium-Catalyzed Trifluoromethylation : According to Mejía and Togni (2012), methyltrioxorhenium acts as a catalyst for the direct electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds using hypervalent iodine reagents (Mejía & Togni, 2012).

Fluorination Reactions

- Fluorination of 1,3-Dicarbonyl Compounds : Kitamura et al. (2011) demonstrated the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid and iodosylbenzene, leading to fluorinated products such as ethyl 2-fluoro-2-benzolyacetate (Kitamura, Kuriki, Morshed, & Hori, 2011).

Applications in Organic Chemistry

- Versatile Mediator or Catalyst : As reported by Stavber and Zupan (2005), this compound is a valuable reagent for various functionalizations of organic compounds, including iodination, bromination, chlorination, and nitration (Stavber & Zupan, 2005).

Spectroscopy and Analysis

- Mass-Analyzed-Threshold-Ionization Spectroscopy : Krüger et al. (2015) applied mass-analyzed-threshold-ionization spectroscopy to study the ionic properties of related halogenated benzene derivatives (Krüger, Witte, Helfrich, & Grotemeyer, 2015).

Environmental Applications

- Hydrodehalogenation for Environmental Remediation : Baumgartner, Stieger, and McNeill (2013) showed that Rh/Al2O3 catalyst could fully defluorinate and hydrogenate polyfluorinated benzenes under mild conditions, indicating its potential for environmental remediation (Baumgartner, Stieger, & McNeill, 2013).

Mecanismo De Acción

The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. This information is typically determined through experimental studies. Unfortunately, the specific mechanism of action for “1-Chloro-4-(difluoromethyl)-2-fluoro-3-iodo-benzene” is not available in the sources I have access to .

Safety and Hazards

The safety and hazards associated with a chemical compound are typically determined through experimental studies and are included in its Material Safety Data Sheet (MSDS). Unfortunately, the specific safety and hazards information for “1-Chloro-4-(difluoromethyl)-2-fluoro-3-iodo-benzene” is not available in the sources I have access to .

Propiedades

IUPAC Name |

1-chloro-4-(difluoromethyl)-2-fluoro-3-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3I/c8-4-2-1-3(7(10)11)6(12)5(4)9/h1-2,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYHKLWPTJSKLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)I)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate](/img/structure/B2751222.png)

![1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol](/img/structure/B2751224.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2751226.png)

![8-(4-Ethylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2751227.png)

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2751229.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2751231.png)

![Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate](/img/structure/B2751235.png)